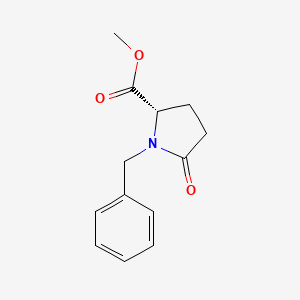
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Vue d'ensemble
Description
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as S-MBOC, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. The compound has a molecular weight of 277.33 g/mol and a melting point of 82-84°C.
Applications De Recherche Scientifique
Metal–Organic Frameworks (MOFs)
The compound (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has been utilized in the synthesis of novel metal-organic frameworks (MOFs). A study presented a multifunctional MOF containing chiral centers effectively removing anionic dye from aqueous solutions. The structure was characterized using various techniques, and the MOF demonstrated a notable adsorption effect on methyl orange, indicating its potential in dye adsorption and separation applications (Zhao et al., 2020).
Synthesis and Antimicrobial Activity
Another significant application involves the design and synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These derivatives were obtained through a series of chemical reactions and exhibited interesting antimicrobial activity against different bacterial and fungal strains, including the M. tuberculosis H37Rv strain. The study highlighted the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Antioxidant Activity
Derivatives of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate have also been synthesized and evaluated for their antioxidant activities. The study discovered potent antioxidants among the synthesized compounds, with some demonstrating higher antioxidant activity than well-known antioxidants like ascorbic acid and vitamin C (Tumosienė et al., 2019).
Neuroprotective Agents
The compound has been used to design and synthesize 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which exhibited neuroprotective activities. One of the derivatives showed higher potency than the reference compound ifenprodil and attenuated Ca2+ influx and suppressed NR2B upregulation induced by NMDA. This indicates its potential as a neuroprotective drug candidate (Zhang et al., 2019).
Propriétés
IUPAC Name |
methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQSGNPXDLFTM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451330 | |
| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
CAS RN |
57171-00-3 | |
| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

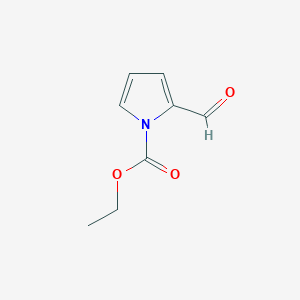


![2-Iodo-3-methoxybenzo[b]thiophene](/img/structure/B1626043.png)

![7-Ethyl-4-oxo-2-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1626045.png)

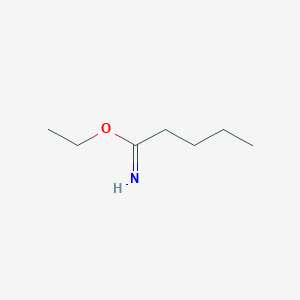
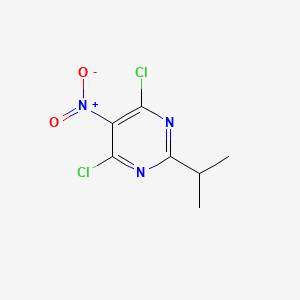
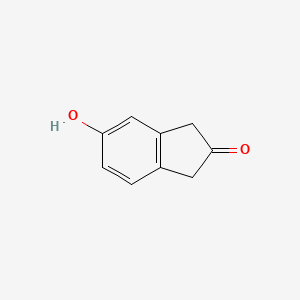
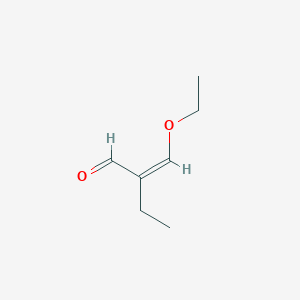
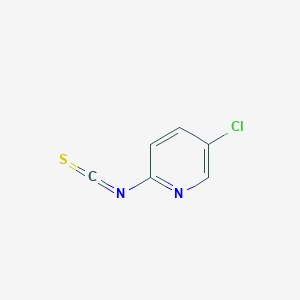
![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)
